1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane
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Overview
Description
1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms and diethoxyphosphoryl groups, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane typically involves the reaction of a fluorinated decane derivative with diethoxyphosphoryl chloride under controlled conditions The reaction is carried out in an inert atmosphere to prevent unwanted side reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms makes it relatively resistant to oxidation.
Hydrolysis: The diethoxyphosphoryl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing agents. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent degradation.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Substitution reactions may yield various fluorinated derivatives, while hydrolysis can produce phosphoric acid derivatives.
Scientific Research Applications
1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Catalysis: Serves as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Organic Synthesis:
Biomedical Research:
Mechanism of Action
The mechanism of action of 1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane involves its interaction with various molecular targets. The fluorine atoms and diethoxyphosphoryl groups can interact with enzymes and other biomolecules, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,10-Bis(diethoxyphosphoryl)decane: Lacks the fluorine atoms present in 1,10-Bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane, resulting in different chemical properties and reactivity.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety and is used as a ligand in catalysis, but differs significantly in structure and applications.
Uniqueness
This compound is unique due to its high fluorine content and the presence of diethoxyphosphoryl groups. These features impart distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various advanced applications.
Properties
Molecular Formula |
C18H28F12O6P2 |
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Molecular Weight |
630.3 g/mol |
IUPAC Name |
1,10-bis(diethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane |
InChI |
InChI=1S/C18H28F12O6P2/c1-5-33-37(31,34-6-2)11-9-13(19,20)15(23,24)17(27,28)18(29,30)16(25,26)14(21,22)10-12-38(32,35-7-3)36-8-4/h5-12H2,1-4H3 |
InChI Key |
BMFQCLYQVSMJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC(C(C(C(C(C(CCP(=O)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC |
Origin of Product |
United States |
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